Rifapentine
Overview
Description
Rifapentine is an antibiotic used in combination with other medicines to treat active or inactive (latent) tuberculosis . It is also used to keep inactive (latent) TB from becoming active in adults and children who are at least 2 years old . It works by inhibiting DNA-dependent RNA polymerase activity in susceptible cells .
Molecular Structure Analysis
The crystal structure and molecular arrangement of Rifapentine have been determined using X-ray diffraction (XRD) method . It crystallizes in the monoclinic system with a space group P21 .
Physical And Chemical Properties Analysis
Rifapentine has been characterized through various techniques such as FTIR, NMR, XRD, MASS, UV VISIBLE . It is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF) .
Scientific Research Applications
TB Treatment and Pharmacokinetics : Rifapentine shows promise in shortening TB treatment duration. Its pharmacokinetics, including absorption, bioavailability, and clearance, have been studied, indicating a decrease in bioavailability with increased dosing and a dose-independent linear increase in clearance over time (Savic et al., 2014).
HIV Patients : The pharmacokinetics of Rifapentine in HIV-infected patients were studied, revealing that Rifapentine was well tolerated in this group, suggesting no dosage adjustments may be required for TB treatment in HIV-infected patients (Keung et al., 1999).
Dosage and Administration : Clinical data support the intermittent use of Rifapentine with isoniazid during the continuation phase of TB treatment. However, it is not recommended for certain populations, including HIV-infected patients, children under 12, pregnant or lactating women, or individuals with culture-negative or extrapulmonary tuberculosis (Munsiff et al., 2006).
Genetic Polymorphism and HIV Infection Impact : A study found that Arylacetamide Deacetylase (AADAC) gene polymorphism and HIV infection affect the exposure of Rifapentine, with HIV-infected patients having a lower bioavailability (Francis et al., 2019).
Use in Latent TB : Rifapentine has been evaluated for its efficacy in preventive therapy against latent tuberculosis in mouse models, showing its potential effectiveness in humans with latent TB infection (Miyazaki et al., 1999).
Activity Against Toxoplasma Gondii : The in vitro and in vivo activities of Rifapentine against Toxoplasma gondii were explored, indicating its potential as a useful drug for the treatment of toxoplasmosis, particularly in immunocompromised individuals (Araújo et al., 1996).
Optimal Dosage for Pulmonary TB : Research on the optimal dose of Rifapentine for pulmonary tuberculosis suggests that maximal treatment efficacy is likely achieved with 1,200 mg daily (Savic et al., 2017).
Use in Children : The pharmacokinetics of Rifapentine in children have been characterized, highlighting its potential therapeutic advantages over existing rifamycins for treating pulmonary infections caused by M. tuberculosis in this demographic (Blake et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H64N4O12/c1-24-13-12-14-25(2)46(59)49-37-32(23-48-51-20-18-50(19-21-51)31-15-10-11-16-31)41(56)34-35(42(37)57)40(55)29(6)44-36(34)45(58)47(8,63-44)61-22-17-33(60-9)26(3)43(62-30(7)52)28(5)39(54)27(4)38(24)53/h12-14,17,22-24,26-28,31,33,38-39,43,53-57H,10-11,15-16,18-21H2,1-9H3,(H,49,59)/b13-12+,22-17+,25-14-,48-23+/t24-,26+,27+,28+,33-,38-,39+,43+,47-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZCUPBHRAEYDL-GZAUEHORSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C6CCCC6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C6CCCC6)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H64N4O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041115 | |
Record name | Rifapentine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
877.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Rifapentine has shown higher bacteriostatic and bactericidal activities especially against intracellular bacteria growing in human monocyte-derived macrophages. Rifapentine inhibits DNA-dependent RNA polymerase in susceptible strains of M. tuberculosis. Rifapentine acts via the inhibition of DNA-dependent RNA polymerase, leading to a suppression of RNA synthesis and cell death. | |
Record name | Rifapentine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01201 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Rifapentine | |
CAS RN |
61379-65-5 | |
Record name | Rifapentine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061379655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rifapentine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01201 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rifapentine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rifapentine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.021 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RIFAPENTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJM390A33U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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